molecular formula C23H20ClN5O B12104298 (R)-2-((2-Chlorobenzyl)amino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide

(R)-2-((2-Chlorobenzyl)amino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide

Cat. No.: B12104298
M. Wt: 417.9 g/mol
InChI Key: ZZKDYPMSWYPANZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-((2-Chlorobenzyl)amino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide (CAS: 1202159-38-3) is a chiral small molecule with the molecular formula C₂₃H₂₀ClN₅O and a molecular weight of 417.89 g/mol . Its structure features an imidazo[4,5-b]pyridine core substituted with a 2-chlorobenzylamino group at position 2, a 2,3-dihydro-1H-inden-1-yl group at position 1, and a carboxamide moiety at position 3. This compound has garnered attention in pharmaceutical research due to its role as a bacterial fatty acid synthase II (FASII) inhibitor, targeting the enzyme acetyl-CoA carboxylase (AccC) in E. coli with an IC₅₀ of 0.125 μM . Its stereochemistry (R-configuration) and substitution pattern are critical for binding affinity and selectivity.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylamino]-1-(2,3-dihydro-1H-inden-1-yl)imidazo[4,5-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O/c24-17-8-4-2-6-15(17)13-26-23-28-22-20(12-10-18(27-22)21(25)30)29(23)19-11-9-14-5-1-3-7-16(14)19/h1-8,10,12,19H,9,11,13H2,(H2,25,30)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKDYPMSWYPANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1N3C4=C(N=C(C=C4)C(=O)N)N=C3NCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-2-((2-Chlorobenzyl)amino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

The biological activity of this compound can be attributed to several mechanisms:

  • EGFR Inhibition : It has been shown to inhibit the epidermal growth factor receptor (EGFR), a key player in many cancer pathways. In vitro studies indicate that it has an IC50 value of approximately 14.05 µM against EGFR kinase activity .
  • Anticancer Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The IC50 values for these cell lines range from 10.74 µM to 76.33 µM, indicating its potential as an anticancer agent .
  • Induction of Apoptosis : Studies utilizing AO/EB dual staining assays have demonstrated that the compound induces apoptosis in cancer cells, which is a critical mechanism for anticancer therapies .

Biological Activity Summary Table

Activity Cell Line IC50 (µM) Notes
EGFR Inhibition-14.05Potent inhibitor of EGFR kinase
Anticancer ActivityA54910.74Significant growth inhibition
MCF718.73Moderate toxicity towards normal cells
HCT11696.38Lesser cytotoxicity compared to cancer cells
Apoptosis InductionA549-Confirmed via AO/EB dual staining assay

Study on Anticancer Properties

In a recent study, compounds similar to (R)-2-((2-Chlorobenzyl)amino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide were synthesized and evaluated for their anticancer properties. The results indicated that the compound not only inhibited EGFR but also showed promising results in reducing cell viability across multiple cancer types .

Toxicity Assessment

Toxicity studies have shown that while the compound effectively inhibits tumor growth, it maintains a favorable safety profile with minimal hepatotoxicity and cardiomyopathy effects observed in animal models . This is critical for developing therapeutics that require both efficacy and safety.

Comparison with Similar Compounds

Compound A : (2,3-Dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide

  • Key Differences: Lacks the 2-chlorobenzylamino substituent at position 2.
  • Activity: Exhibits a lower IC₅₀ (0.02 μM) against AccC in E. coli compared to the target compound, suggesting that the 2-chlorobenzylamino group may slightly reduce potency but improve selectivity or pharmacokinetic properties .

Compound B : 3-(4-Chlorobenzyl)-6-(2-hydroxybenzoyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid

  • Key Differences : Replaces the indenyl group with a 4-chlorobenzyl substituent and introduces a carboxylic acid at position 4.
  • This highlights the importance of the indenyl group in AccC binding .

Related Scaffolds with Modified Heterocycles

Compound C : 5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-(3-pyridinyl)-4,5-dihydro-3-isoxazolecarboxamide

  • Key Differences : Replaces the imidazo[4,5-b]pyridine core with an isoxazole-carboxamide scaffold.
  • Activity : The trifluoromethyl group enhances metabolic stability but eliminates FASII inhibition, indicating scaffold-specific target engagement .

Compound D : 2-(3-(4-Chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide

  • Key Differences : Features a triazolopyrimidine core instead of imidazopyridine.
  • Activity : The chlorobenzyl group is retained, but the altered core likely redirects activity toward kinase or protease targets rather than FASII .

Substituent-Driven Activity Comparisons

Compound Core Structure Key Substituents Target (IC₅₀) Molecular Weight
Target Compound Imidazo[4,5-b]pyridine 2-Chlorobenzylamino, 2,3-dihydroindenyl AccC (E. coli): 0.125 μM 417.89
Compound A Imidazo[4,5-b]pyridine None at position 2 AccC (E. coli): 0.02 μM 329.34*
N-(Cyanomethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide Imidazo[4,5-b]pyridine Cyanomethyl, methyl Not reported (anticancer lead) 229.24
5-Hydroxy Propafenone Sulfate (Control) Non-heterocyclic Propafenone backbone Cardiac ion channels 341.36

*Estimated based on structural similarity.

Stereochemical and Functional Group Impact

  • Stereochemistry: The (R)-configuration in the target compound is critical for binding to AccC. notes that analogs with (S)-configurations (e.g., tetrazole-substituted indenyl derivatives) exhibit divergent activities, though FASII data are unavailable.
  • Chlorobenzyl vs. Other Aryl Groups : Replacement of 2-chlorobenzyl with furan-3-yl () or pyrazinyl groups () reduces FASII inhibition, emphasizing the role of chlorine in hydrophobic interactions.
  • Carboxamide vs. Ester/Carboxylic Acid : Carboxamide at position 5 enhances solubility and target engagement compared to ester or carboxylic acid derivatives ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.